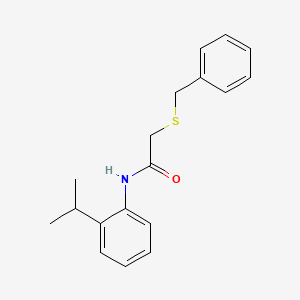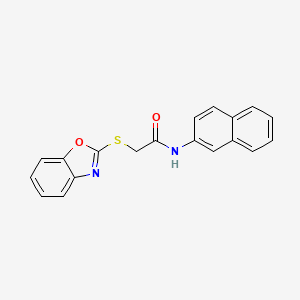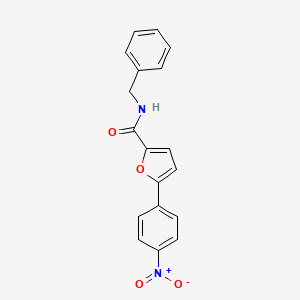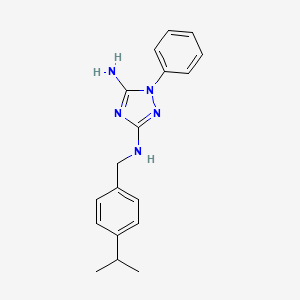
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine, also known as PPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. PPTP is a pyrimidine-based compound that has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. In addition, 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
实验室实验的优点和局限性
One of the advantages of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its high purity and stability. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is also relatively easy to synthesize, which makes it a cost-effective tool compound. However, one of the limitations of using 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is its limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research involving 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. One area of research is the development of new drugs based on the structure of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. Another area of research is the study of the mechanism of action of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine and its interactions with various biological targets. Additionally, there is potential for 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine to be used in the development of new diagnostic tools for cancer and other diseases.
合成方法
The synthesis of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl) pyrimidine with pyrrolidine in the presence of a base. This reaction results in the formation of 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been used extensively in scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 4-phenyl-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has also been used as a tool compound in the development of new drugs and as a probe to study the function of various biological targets.
属性
IUPAC Name |
4-phenyl-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3/c16-15(17,18)13-10-12(11-6-2-1-3-7-11)19-14(20-13)21-8-4-5-9-21/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQQSSGGBYCSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)



![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

